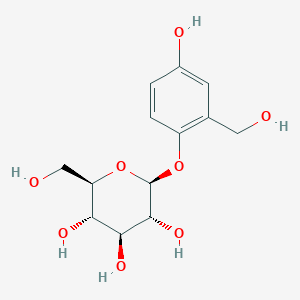

Salirepin

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-hydroxy-2-(hydroxymethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O8/c14-4-6-3-7(16)1-2-8(6)20-13-12(19)11(18)10(17)9(5-15)21-13/h1-3,9-19H,4-5H2/t9-,10-,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNFZOGKIFFKGT-UJPOAAIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CO)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies of Salirepin

Isolation from Idesia polycarpa

Salirepin, along with its isomer idesin, has been isolated from the fruits of Idesia polycarpa Maxim., a plant native to Eastern Asia. These compounds are classified as phenolic glycosides and are structurally related to salicinoids, which are known defense compounds found in Populus and Salix species.

The extraction of phenolic compounds, including this compound, from Idesia polycarpa typically utilizes defatted fruit residue. Optimized conditions for extracting total phenolics from this residue have been established, involving specific parameters to maximize yield.

Table 1: Optimized Extraction Conditions for Phenolics from Idesia polycarpa Defatted Fruit Residue

| Parameter | Optimized Condition |

| Solvent | 50% Ethanol |

| Extraction Time | 5 hours |

| Liquid to Solid Ratio | 1:40 |

| Extraction Temperature | 80°C |

| Average Total Phenolics Yield | 54.49 ± 4.26 mg/g |

Methanolic extracts of Idesia polycarpa fruits have also been employed for the isolation of this compound and other phenolic glycosides. Purification of these compounds from fruit extracts is commonly achieved through chromatographic methods.

Isolation from Symplocos racemosa

This compound (often referred to as compound 3 in relevant studies) was isolated for the first time from the stem bark of Symplocos racemosa Roxb. This plant is recognized in traditional Indian medicine and is a source of various bioactive compounds.

The isolation of this compound from Symplocos racemosa typically begins with a phytochemical investigation of the n-butanol soluble fraction derived from the stem bark. A common protocol involves dissolving a methanolic extract of the stem bark in water, followed by successive partitioning with solvents such as hexane, chloroform, ethyl acetate, and n-butanol. The n-butanol extract, which contains the target compounds, is then subjected to column chromatography over silica (B1680970) gel. Elution is performed using a gradient of methanol (B129727) in chloroform, gradually increasing methanol concentration up to 100%. Alcoholic extracts of the stem bark have also been shown to contain glycosides.

During the phytochemical investigation of Symplocos racemosa, this compound has been isolated alongside other phenolic glycosides of the this compound series. Notably, two novel phenolic glycosides, symplocuronic acid (compound 1) and sympocemoside (compound 2), were identified and isolated concurrently with this compound (compound 3).

The structural elucidation of these compounds, including this compound and its derivatives, is primarily achieved through advanced spectroscopic techniques. This includes 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple-Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) correlations. Confirmation of structures is also made by comparing spectral data with those of closely related, previously published compounds.

Other known phenolic glycosides co-occurring with this compound in Symplocos racemosa include benzoylsalireposide (B1245547) and salireposide (B1681404).

Table 2: this compound and Co-occurring Phenolic Glycosides Isolated from Symplocos racemosa

| Compound Name | Classification | Isolation Status |

| This compound | Phenolic Glycoside | Isolated |

| Symplocuronic acid | New Phenolic Glycoside | Isolated |

| Sympocemoside | New Phenolic Glycoside | Isolated |

| Benzoylsalireposide | Phenolic Glycoside | Co-occurring |

| Salireposide | Phenolic Glycoside | Co-occurring |

Comprehensive Isolation Protocols from Stem Bark

Isolation from Homalium cochinchinensis

Homalium cochinchinensis (Lour.) Druce is a shrub distributed in regions like mainland China and Vietnam. Phytochemical investigations of this species have led to the isolation of various secondary metabolites, including glycosides and salicin (B1681394) derivatives. From the root bark and leaves of H. cochinchinensis, salicin derivatives have been isolated. Additionally, the aerial parts of H. cochinchinensis have yielded various glycosides. While Homalium cochinchinensis is a source of related glycosidic compounds, the direct isolation of this compound itself from this plant is not explicitly detailed in the provided research findings, which primarily refer to "salicin derivatives" and "glycosides" in general.

Compound Names and PubChem CIDs

Phylogenetic and Geographic Distribution of this compound-Producing Species

This compound and its derivatives exhibit a notable distribution across several plant families, with a strong prevalence in the Salicaceae.

Occurrence within the Salicaceae Family (e.g., Populus and Salix species)

The Salicaceae family, encompassing poplars (Populus sp.) and willows (Salix sp.), is a primary source of this compound, particularly its sulfated form, this compound-7-sulfate . These plants are widely distributed globally, often found in riparian woodland communities .

Populus Species: Several Populus species have been identified as producers of this compound-7-sulfate. Populus trichocarpa (black cottonwood) accumulates significant amounts of this compound-7-sulfate in its leaves, petioles, and stems, with lower concentrations observed in the roots. This species also contains non-sulfated this compound . Other poplar species, such as Populus x canescens (gray poplar), Populus alba (silver poplar), and Populus simonii (Simon's poplar), also contain this compound-7-sulfate in their leaves and roots . Conversely, Populus nigra (black poplar) typically does not accumulate this compound-7-sulfate, despite the presence of its precursor, this compound. This absence is linked to a nonfunctional sulfotransferase 1 (SOT1) allele in P. nigra . Populus deltoides is another species reported to contain this compound .

Table 1: Occurrence of this compound-7-sulfate and this compound in Populus Species

| Populus Species | This compound-7-sulfate Presence | This compound Presence | Primary Accumulation Organs (for sulfated form) | Notes |

| P. trichocarpa | Yes | Yes | Leaves, Petioles, Stems | Lower concentrations in roots. |

| P. x canescens | Yes | Not specified | Leaves, Roots | |

| P. alba | Yes | Not specified | Leaves, Roots | |

| P. simonii | Yes | Not specified | Leaves, Roots | |

| P. nigra | No | Yes | N/A | Absence linked to nonfunctional SOT1 allele. |

| P. deltoides | Not specified | Yes | Not specified |

Salix Species: Within the Salix genus, this compound-7-sulfate has been detected in species like Salix purpurea, where it accumulates in leaves but not in roots . However, not all Salix species produce this compound-7-sulfate; for instance, Salix caprea (goat willow) contains salicin-7-sulfate but lacks this compound-7-sulfate . Similarly, Salix viminalis (basket willow) does not accumulate sulfated salicinoids . The bark of various Salix species, including S. purpurea, S. daphnoides, and S. fragilis, is well-known for containing salicin, a related phenolic glycoside . An endemic Chilean shrub, Azara serrata, also from the Salicaceae family, has been reported to contain idesin or its isomer this compound .

Table 2: Occurrence of this compound-7-sulfate in Salix Species

| Salix Species | This compound-7-sulfate Presence | Primary Accumulation Organs | Notes |

| S. purpurea | Yes | Leaves | Not detected in roots. |

| S. caprea | No | N/A | Contains salicin-7-sulfate instead. |

| S. viminalis | No | N/A |

Presence in Symplocos paniculata and Other Related Genera

Beyond the Salicaceae, this compound has been identified in other plant families and genera, indicating a broader, albeit less concentrated, phylogenetic distribution.

Symplocos paniculata: this compound has been isolated from the leaves of Symplocos paniculata, a species belonging to the Symplocaceae family . This plant is geographically distributed across various regions, including Myanmar, Japan, Southwest Asia, and India .

Other Related Genera: Idesia polycarpa, a species historically classified under Flacourtiaceae but now often considered within Salicaceae sensu lato, is a known source of this compound, which is found in its fruits . This species is native to the eastern parts of Asia . This compound has also been reported in Itoa orientalis . Furthermore, Symplocos racemosa, another member of the Symplocaceae family, has yielded this compound derivatives from its bark, with specimens collected from Pakistan . The compound has also been reported in Homalium paniculiflorum .

Table 3: Occurrence of this compound in Other Genera

| Genus/Species | Family (Current/Historical) | Part of Plant | Geographic Distribution (Examples) |

| Symplocos paniculata | Symplocaceae | Leaves | Myanmar, Japan, SW Asia, India |

| Symplocos racemosa | Symplocaceae | Bark | Pakistan |

| Idesia polycarpa | Salicaceae (Flacourtiaceae) | Fruits | Eastern Asia |

| Itoa orientalis | Not specified | Not specified | Not specified |

| Homalium paniculiflorum | Salicaceae (Flacourtiaceae) | Not specified | Not specified |

Chemical Synthesis and Derivatization Strategies for Salirepin

Total Chemical Synthesis of Salirepin and Its Core Scaffolds

The total chemical synthesis of this compound and analogous phenolglycosides, such as Salireposide (B1681404) (PubChem CID: 117440) and Populin (PubChem CID: 92735), typically commences from readily available phenolic precursors and glucose . The core scaffold of this compound, gentisyl alcohol (PubChem CID: 188287), is a crucial starting material. For instance, a key precursor for Salireposide, 5-benzoyloxy-2-hydroxybenzyl alcohol, can be synthesized from 2,5-dihydroxybenzyl alcohol through benzoylation with benzoyl chloride in pyridine (B92270), achieving yields of 85–90% under anhydrous conditions .

The structure of natural phenolglycosides found in the Salicaceae family, including this compound, often involves an acylated salicin (B1681394) (PubChem CID: 439503) or gentisinic alcohol glucoside, with various benzoic or cinnamic acids attached . The total synthesis of salicyloyl-salirepin, a specific derivative, has also been reported, demonstrating the feasibility of constructing these complex molecules from fundamental building blocks .

Regioselective Synthesis of this compound Acyl Derivatives

The presence of multiple hydroxyl groups in this compound and its glycosyl moiety necessitates highly regioselective synthetic strategies to avoid the formation of undesired mixed acylated products.

Direct acylation of this compound, particularly benzoylation, often leads to a mixture of products due to the varying reactivity of its hydroxyl groups . Effective strategies involve the use of protective groups to differentiate reactivity, especially between the phenolic hydroxyl at position 5 and the primary hydroxyl on the glucose unit . Computational studies have indicated that steric hindrance from existing acyl groups can influence subsequent acylation, with the C2 and C3 hydroxyls of the glucose ring being less accessible, thus favoring acylation at the C4 and C6 positions .

A notable advancement in regioselective acylation involves a radical pathway for specifically acylating phenolic hydroxyl groups while leaving aliphatic hydroxyl groups untouched. This method utilizes an aldehyde and a phenol (B47542) in ethyl acetate, irradiated with blue light in the presence of iridium and nickel bromide catalysts at ambient temperature . This approach generates phenoxyl and acyl radicals in situ, which then cross-couple to form the desired ester .

Furthermore, selective deacetylation protocols are critical for obtaining specific derivatives. A mild acidic system, such as HCl in ethanol-chloroform, has been successfully employed to selectively remove acetyl groups without cleaving labile phenacyl groups or disrupting the glycosidic bonds . This selective deprotection allows for targeted modification of the molecule.

The total synthesis of Salireposide and other phenolglycosides like Populosides A, B, and C has been achieved starting from readily available phenols and glucose . A two-stage acetylation protocol, initially developed for glucose pentaacetate, serves as a template for Salireposide derivatization. This involves partial acetylation of glucose with acetic acid catalyzed by p-toluenesulfonic acid, followed by complete acetylation of the diacetate intermediate with acetic anhydride (B1165640) and sodium acetate, yielding up to 85% .

A stepwise synthesis from phenolic precursors includes the benzoylation of 2,5-dihydroxybenzyl alcohol to yield 5-benzoyloxy-2-hydroxybenzyl alcohol, a key intermediate, with high efficiency . Following glycosylation, selective deprotection of the phenolic hydroxyl group can be performed using HCl in ethanol/chloroform, followed by neutralization and final acetylation to obtain the desired pentaacetate derivatives . A key step in the synthesis of these natural products is the selective removal of acetyl groups in the presence of other acyl groups . Acyl-glycosides are often synthesized by reacting acyl chlorides of appropriate acids with precursors in the presence of pyridine .

Chemoenzymatic synthesis offers an alternative for the production of this compound derivatives, leveraging the specificity of enzymatic reactions. Amylosucrases (ASase, EC 2.4.1.4) from microorganisms like Deinococcus geothermalis (DGAS) and Neisseria polysaccharea (NPAS) have been utilized for the transglycosylation of salicin glycosides . In these reactions, sucrose (B13894) acts as an inexpensive glucopyranosyl donor, and salicin serves as the acceptor molecule . NPAS, in particular, demonstrated high efficiency, achieving over 90% yield of salicin glycosides, including α-D-glucopyranosyl-(1→4)-salicin and α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→4)-salicin . The product ratio can be influenced by the donor-to-acceptor ratio, with higher acceptor concentrations favoring glucosyl salicin . Enzymatic acetylation has also been applied for the selective introduction of acetyl groups at primary hydroxyl positions of sugars .

Synthetic Pathways to Salireposide and Analogous Phenolic Glycosides

Development and Application of Novel Glycosyl Donors and Acceptors in this compound Synthesis

The efficiency and selectivity of glycosylation reactions in this compound synthesis are significantly influenced by the choice of glycosyl donors and acceptors. Research in this area has led to the development of various novel reagents.

One such development is a novel glycosyl donor featuring a triisopropylsilyl (TIPS) nonparticipating group at O-2, which has been shown to exclusively yield α-linked oligosaccharides in 1,2-cis-galactosylation reactions . Another class of active donors are glycosyl oxazolines, particularly trichloroacetyloxazolines, which facilitate the iterative synthesis of type I oligosaccharides . Furthermore, a new glycosyl donor possessing an anomeric O-(1-phenyltetrazol-5-yl) group, prepared from 2,3,4,6-tetra-O-benzyl-D-glucose and 5-chloro-1-phenyl-1H-tetrazole, has been reported for the synthesis of glycosides with primary and secondary alcohols .

On the acceptor side, a new glycosyl acceptor designed for sialylation, a 3-hydroxy derivative of 4-methoxyphenyl (B3050149) β-D-galactopyranoside with specific protective groups, has been developed . The reactivity and selectivity of different glycosyl donors, including the influence of remote protective groups, are subjects of ongoing research to optimize glycosylation outcomes .

Strategies for Modulating Stereochemistry in this compound Synthesis

Controlling the stereochemistry, particularly the anomeric configuration of the glycosidic bond, is paramount in this compound synthesis due to the β-D-glucopyranoside linkage inherent in the natural compound. Synthetic efforts often aim for the stereoselective construction of this β-glycosidic bond.

The use of specific glycosyl donors, such as the novel TIPS-substituted donor, has demonstrated excellent stereocontrol, leading exclusively to α-linked oligosaccharides in certain galactosylation reactions . In sialylation studies, the reaction of a glycosyl acceptor with O-chloroacetylated N-trifluoroacetylneuraminic acid phenyl thioglycoside under optimized conditions yielded a protected Neu-α(2-3)-Gal disaccharide with a high α:β ratio of 13:1, illustrating effective stereoselective control . These advancements in donor and acceptor design, along with optimized reaction conditions, are crucial for achieving the desired stereochemical outcome in the synthesis of this compound and its complex derivatives.

Biological Activities and Pharmacological Investigations of Salirepin

Anti-inflammatory Efficacy

Inflammation is a complex biological response to harmful stimuli, and compounds capable of modulating this process are of significant therapeutic interest. Salirepin has demonstrated anti-inflammatory effects, specifically in the context of neuroinflammation.

Inhibition of Lipopolysaccharide-Induced Nitric Oxide Production in Microglial Cell Lines (e.g., BV2 microglia)

This compound has been shown to possess anti-inflammatory activities, including the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production. Studies have indicated that this compound, a phenolic glycoside from the fruits of Idesia polycarpa, inhibits LPS-induced nitric oxide production in BV2 microglial cells.

Downstream Molecular Pathways and Inflammatory Mediators Modulated by this compound

While this compound demonstrates anti-inflammatory efficacy by inhibiting nitric oxide production, detailed research findings explicitly outlining the specific downstream molecular pathways (such as NF-κB or MAPK signaling) and inflammatory mediators (like iNOS, COX-2, TNF-α, IL-1β, or IL-6) directly modulated by this compound in microglial cell lines are not extensively detailed in the available literature.

Enzymatic Inhibition Profiles

Beyond its anti-inflammatory actions, this compound derivatives have been investigated for their ability to inhibit specific enzymes, notably urease.

Urease Inhibitory Activity of this compound Derivatives

Symplocomoside, a phenolic glycoside belonging to the this compound series isolated from Symplocos racemosa Roxb., has been identified as a potent urease inhibitor. This derivative exhibits concentration-dependent inhibition against urease enzymes. Its inhibitory activity has been quantified, with an IC₅₀ value of 54.13 ± 0.71 µM against urease.

Mechanistic Characterization of Enzyme Inhibition (e.g., Non-competitive Kinetics via Lineweaver-Burk and Dixon Plots)

Mechanistic studies on symplocomoside's urease inhibitory activity have revealed a non-competitive mode of inhibition. This was characterized through the analysis of enzyme kinetic data using Lineweaver-Burk and Dixon plots, along with their secondary replots. The non-competitive nature of inhibition indicates that symplocomoside binds to an allosteric site on the enzyme, leading to a decrease in the maximum reaction rate (Vmax) without affecting the enzyme's affinity for its substrate (Km values).

Comparative Inhibition against Jack Bean and Bacterial Ureases

Symplocomoside's inhibitory potential has been comparatively assessed against both plant and bacterial ureases. Specifically, it demonstrated inhibitory activity against Jack bean urease and Bacillus pasteurii urease. The inhibition constant (Ki) values were determined to be 77.60 ± 1.22 µM for Jack bean urease and 63.47 ± 0.92 µM for Bacillus pasteurii urease. This comparative data highlights its broad-spectrum inhibitory action across different urease sources.

Table 1: Urease Inhibitory Activity of Symplocomoside

| Enzyme Source | Inhibition Type | Ki (µM) | IC₅₀ (µM) |

| Jack Bean Urease | Non-competitive | 77.60 ± 1.22 | N/A |

| Bacillus pasteurii Urease | Non-competitive | 63.47 ± 0.92 | N/A |

| Urease (General) | N/A | N/A | 54.13 ± 0.71 |

Phosphodiesterase I (PDE I) Inhibitory Activity

Investigations into this compound and its related glycosides have revealed their capacity to inhibit phosphodiesterase I (PDE I), an enzyme that plays a role in various cellular functions.

Inhibition of Snake Venom Phosphodiesterase I

Several this compound derivatives isolated from Symplocos racemosa have demonstrated in vitro inhibitory activity against snake venom phosphodiesterase I. This enzyme, often purified from sources like rattlesnake venom, is known for its ability to hydrolyze phosphodiester bonds and can contribute to physiological effects such as hypotension and inhibition of platelet aggregation.

Studies have shown that symplocomoside (compound 1), symponoside (compound 2), symplososide (compound 3), and symploveroside (compound 4) exhibit inhibitory effects on snake venom PDE I. Their inhibitory concentrations (IC50 values) are detailed in Table 1. Furthermore, benzoylsalireposide (B1245547) (compound 5) and salireposide (B1681404) (compound 6), also isolated from Symplocos racemosa, demonstrated inhibitory activity against snake venom phosphodiesterase I.

Table 1: Inhibitory Activity of this compound Derivatives Against Snake Venom Phosphodiesterase I

| Compound Name (as per source ) | IC50 (µM) ± SEM |

| Symplocomoside (1) | 122 ± 0.017 |

| Symponoside (2) | 698 ± 0.06 |

| Symplososide (3) | 722 ± 0.03 |

| Symploveroside (4) | 909 ± 0.09 |

| Benzoylsalireposide (5) | 171 ± 0.002 |

| Salireposide (6) | 544 ± 0.0021 |

Inhibition of Human Nucleotide Pyrophosphatase Phosphodiesterase I

Beyond snake venom enzymes, this compound derivatives have also been explored for their inhibitory actions against human nucleotide pyrophosphatase phosphodiesterase I (NPP1 or ENPP1). NPP1 is a crucial metalloenzyme implicated in a variety of biological processes, including bone mineralization, soft-tissue calcification, insulin (B600854) receptor signaling, cancer cell proliferation, and immune modulation. Research indicates that compounds structurally related to this compound, such as symplocuronic acid and sympocemoside, possess inhibitory activities against human NPP1, with reported IC50 values of 383 µM and 90 µM, respectively.

Thymidine (B127349) Phosphorylase (TP) Inhibitory Activity

This compound and its derivatives have also been identified as inhibitors of thymidine phosphorylase (TP), an enzyme with significant implications in disease pathology.

Relevance of TP in Angiogenesis and Oncogenesis

Thymidine phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is an enzyme involved in pyrimidine (B1678525) metabolism. TP plays a critical role in tumor progression by actively promoting angiogenesis (the formation of new blood vessels), tumor growth, invasion, and metastasis. Its overexpression is frequently observed in a wide range of solid tumors, including those affecting the breast, colorectal, bladder, gastric, cervical, lung, prostate, and esophagus. Elevated TP levels are consistently associated with increased tumor aggressiveness and a poorer prognosis for patients. The enzymatic activity of TP is indispensable for its angiogenic effects, primarily through the degradation of thymidine into 2-deoxy-D-ribose, a product known for its angiogenic and chemotactic properties. Furthermore, TP can directly stimulate the production of other angiogenic factors, such as interleukin-8, basic fibroblast growth factor, and tumor necrosis factor α.

In Vitro Biochemical Assays for TP Inhibition

The inhibitory potential of compounds against TP is typically assessed using in vitro biochemical assays, often employing spectrophotometric methods. These assays quantify the extent to which a test compound inhibits the enzyme-catalyzed degradation of thymidine to thymine. The inhibitory concentration 50% (IC50) value, representing the concentration of a compound required to achieve 50% inhibition of thymidine degradation, is a standard measure of efficacy.

This compound derivatives isolated from Symplocos racemosa have exhibited notable in vitro inhibitory activity against thymidine phosphorylase. The IC50 values for these compounds are presented in Table 2.

Table 2: Inhibitory Activity of this compound Derivatives Against Thymidine Phosphorylase

| Compound Name (as per source ) | IC50 (µM) ± SEM |

| Symplocomoside (1) | 189.96 ± 1.02 |

| Symponoside (2) | 195.56 ± 2.36 |

| Symplososide (3) | 207.61 ± 1.06 |

| Symploveroside (4) | 488.89 ± 4.10 |

| Benzoylsalireposide (5) | 427.20 ± 5.36 |

| Salireposide (6) | 354.2 ± 5.69 |

Elucidation of Enzyme-Ligand Binding Mechanisms

To understand how this compound derivatives inhibit TP, kinetic studies are performed to determine their mechanism of inhibition (e.g., competitive, non-competitive, mixed, or uncompetitive). Molecular modeling analyses have provided insights into the binding mechanisms of this compound glycosides with the TP enzyme. These studies suggest that the inhibitors interact with various amino acid residues located at or adjacent to the enzyme's active site, which can modulate its activity. For example, symplocomoside was found to be a reversible, noncompetitive inhibitor of thymidine binding to TP, while symponoside acted as a reversible, uncompetitive inhibitor. These interactions may involve the formation of strong hydrogen bonds with specific residues such as Ser117, Gly152, and Tyr199. Furthermore, molecular docking studies of other TP inhibitors have indicated interactions with allosteric sites, including residues like Asp391, Arg388, and Leu389. The active site of TP is characterized by distinct thymidine and phosphate (B84403) binding sites, separated by a cavity, and the enzyme undergoes a conformational change, specifically domain closure, upon ligand binding.

Antiviral Properties

Despite extensive research into natural compounds for their antiviral potential, direct and robust in vitro antiviral activity of this compound against Herpes Simplex Virus (HSV-1, HSV-2) and Human Immunodeficiency Virus Type-1 (HIV-1) has not been clearly established in the available scientific literature. While some studies have investigated extracts containing this compound or other related compounds for antiviral effects, specific and significant activity directly attributable to isolated this compound against these viruses remains to be definitively demonstrated.

In Vitro Activity against Herpes Simplex Virus (HSV-1, HSV-2)

Current research has not provided conclusive evidence of this compound's direct inhibitory effects on Herpes Simplex Virus type 1 (HSV-1) or type 2 (HSV-2) in in vitro models. Studies often focus on broader plant extracts or other isolated compounds with reported anti-herpetic activities.

In Vitro Activity against Human Immunodeficiency Virus Type-1 (HIV-1)

Similarly, direct in vitro activity of this compound against Human Immunodeficiency Virus Type-1 (HIV-1) has not been clearly demonstrated in the available scientific findings. Research in this area typically highlights other natural products or synthetic compounds with anti-HIV-1 properties.

Other Direct Biological Activities and Receptor Interactions

This compound exhibits notable anti-inflammatory activity, which has been a primary focus of its pharmacological investigation.

A significant finding is its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in BV2 microglia. This inhibitory effect has been observed at concentrations ranging from 1 micromolar (µM) to 100 µM. This suggests a potential role for this compound in modulating inflammatory responses by reducing the production of this key inflammatory mediator.

The detailed research findings regarding this compound's anti-inflammatory activity are summarized in the table below:

| Activity | Target/Mechanism | Concentration Range / Value | Reference |

| Anti-inflammatory | Inhibition of LPS-induced nitric oxide (NO) production in BV2 microglia | 1 µM to 100 µM |

Furthermore, computational studies have explored potential receptor interactions of this compound. Molecular docking simulations have indicated that this compound may interact with Dipeptidyl Peptidase-4 (DPP4), showing a docking score of -7.253. It is important to note that this is an in silico (computational) finding, and experimental validation of this interaction and its biological implications is required for confirmation.

Mechanistic Elucidation of Salirepin Action at the Molecular Level

Identification and Validation of Specific Molecular Targets and Ligand-Binding Sites

Salirepin and its derivatives have been identified as inhibitors of several key enzymes. Notably, symplocomoside, a phenolic glycoside of the this compound series, has been shown to inhibit jack bean and Bacillus pasteurii ureases . Furthermore, this compound derivatives have demonstrated in vitro inhibitory activity against phosphodiesterase I and thymidine (B127349) phosphorylase .

| Compound Name | Enzyme Target | IC50 (µM) | PubChem CID |

|---|---|---|---|

| Symplocomoside | Phosphodiesterase I | 122 ± 0.017 | - |

| Symponoside | Phosphodiesterase I | 698 ± 0.06 | - |

| Symplososide | Phosphodiesterase I | 722 ± 0.03 | - |

| Symploveroside | Phosphodiesterase I | 909 ± 0.09 | - |

| Symplocomoside | Thymidine Phosphorylase | 189.96 ± 1.02 | - |

| Symponoside | Thymidine Phosphorylase | 195.56 ± 2.36 | - |

| Symplososide | Thymidine Phosphorylase | 207.61 ± 1.06 | - |

| Symploveroside | Thymidine Phosphorylase | 488.89 ± 4.10 | - |

| Benzoylsalireposide (B1245547) | Thymidine Phosphorylase | 427.20 ± 5.36 | - |

| Salireposide (B1681404) | Thymidine Phosphorylase | 354.2 ± 5.69 | - |

| Symplocomoside | Urease | 54.13 ± 0.71 | - |

The identification of these enzymes as molecular targets suggests that this compound and its derivatives interfere with crucial biological processes mediated by these enzymes. For instance, phosphodiesterases play a role in regulating intracellular cyclic nucleotide levels, while thymidine phosphorylase is involved in nucleotide metabolism and angiogenesis . Urease inhibition can be relevant in certain bacterial infections .

Intracellular Signaling Cascades and Transcriptional Regulation by this compound

While direct evidence for this compound's specific influence on intracellular signaling cascades and transcriptional regulation is less extensively detailed in the provided search results, the inhibition of enzymes like phosphodiesterase I implies an indirect impact on signaling pathways. Phosphodiesterases regulate the levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers involved in numerous intracellular signaling cascades, including those related to cell proliferation, differentiation, and inflammation . Changes in these cyclic nucleotide levels can lead to altered activity of protein kinases and subsequent phosphorylation of various cellular proteins, ultimately influencing gene expression and cellular responses.

Transcriptional regulation often involves the activation or inhibition of specific transcription factors that bind to DNA and control gene expression . While no direct studies on this compound's modulation of specific transcription factors were found, its reported biological activities, such as anti-inflammatory effects (if applicable to this compound itself, as seen with other phenolic compounds like pinoresinol (B1678388) which acts on NF-κB signaling pathway ), would typically involve changes in gene expression orchestrated by such factors. For example, the inhibition of adipocyte differentiation by Idesia polycarpa fruit extracts, which contain this compound, is regulated by activating transcription factors like CAAT enhancer binding protein (C/EBP) and peroxisome proliferator-activated receptor γ (PPARγ) . PPARγ, a nuclear receptor, is a key regulator in adipocyte differentiation, and its deficiency prevents adipose tissue production .

Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-Activity Relationship (SAR) studies are fundamental in understanding how modifications to a compound's chemical structure affect its biological activity . For this compound derivatives, SAR has been investigated in the context of their enzyme inhibitory activities. For example, studies on thymidine phosphorylase inhibitors, including this compound derivatives, indicate that the number and position of electron-donating groups on the flavonoid nucleus play a role in inhibition . Hydroxyl and methoxy (B1213986) groups are believed to form hydrogen bonds and/or hydrophobic interactions with amino acid residues at the active site or hydrophobic pocket of the thymidine phosphorylase enzyme .

In the case of urease inhibition by this compound derivatives, specific compounds like symplocomoside have shown concentration-dependent inhibition . While detailed SAR for this compound itself is not explicitly provided in the search results, the studies on its derivatives highlight the importance of specific functional groups and their spatial arrangement for optimal inhibitory activity against target enzymes . This suggests that minor structural changes within the this compound core or its glycosidic modifications could significantly impact its potency and selectivity.

Computational and In Silico Modeling of this compound-Biomolecule Interactions

Computational chemistry and in silico modeling play a vital role in understanding biomolecular interactions, accelerating drug discovery by predicting properties, behavior, and reactivity of chemical substances without traditional experimental methods . These methods are particularly useful for elucidating the binding modes of small molecules to proteins and for guiding the design of new compounds .

Molecular Dynamics (MD) simulations are often used in conjunction with docking to provide a more dynamic and realistic view of ligand-protein interactions over time . MD simulations can capture time-evolved snapshots of atomic coordinates, offering detailed "movies" of how a biomolecule behaves under various conditions . They can be used to evaluate the stability of predicted docking poses and to refine the correct binding mode among multiple possibilities . MD simulations can characterize the nature of protein-ligand interactions, including electrostatic and hydrogen bonding forces, and assess the effect of factors like charge, size, and shape of the ligand on protein affinity . For example, MD simulations can reveal the distances between catalytic site residues and the ligand, showing the stability of the binding over time .

Pharmacophore modeling is a computational approach that identifies the essential chemical features and their spatial arrangement within a molecule that are necessary for its biological activity . These features can include hydrogen bond donors and acceptors, hydrophobic centers, and ionizable groups . Pharmacophore models are particularly useful when the three-dimensional structure of the target protein is unknown (ligand-based pharmacophore modeling) . In such cases, common chemical features are extracted from a set of known active ligands to build the model .

Pharmacophore models can be used in drug discovery for virtual screening to identify molecules with desired biological activity, as filters in docking studies, and for drug target fishing and ligand profiling . While specific pharmacophore models for this compound were not detailed in the search results, the principles of ligand-based drug design, which involve developing 3D pharmacophore models and Quantitative Structure-Activity Relationship (QSAR), are applicable . This approach uses the physicochemical properties of known ligand molecules to design novel compounds .

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that attempts to establish a mathematical relationship between the physicochemical properties of a series of compounds and their biological activities . By quantifying these properties, QSAR models can predict the biological activity of novel analogues, thereby guiding medicinal chemists in synthesizing compounds with improved activity and reducing the number of compounds that need to be experimentally tested .

QSAR studies involve:

Data Pre-processing: Splitting the dataset into training and test sets .

Molecular Descriptors Generation: Computing mathematical values that describe the physical and chemical properties of a molecule .

Model Construction: Using various linear and non-linear techniques (e.g., multiple linear regression, artificial neural networks) to build regression or classification models .

Model Validation: Ensuring the performance, fitting, and robustness of the QSAR model through internal and external validation .

For this compound and its derivatives, QSAR analysis could be applied to further understand the relationship between their structural features and their inhibitory activities against enzymes like phosphodiesterase I, thymidine phosphorylase, and urease. This would allow for the prediction of activity for new, untested this compound analogues and provide insights into the key structural determinants of their biological effects.

Biosynthesis and Metabolic Pathways of Salirepin in Plants

Identification of Biosynthetic Precursors and Intermediates

The biosynthesis of salicinoids, including salirepin, is understood to originate from the aromatic amino acid L-phenylalanine. This amino acid undergoes deamination to cinnamic acid, a reaction catalyzed by phenylalanine ammonia (B1221849) lyase. Further steps involve chain-shortening, ortho-hydroxylation, reduction, glucosylation, and esterifications. Benzenoid compounds such as benzaldehyde, benzylalcohol, and salicylaldehyde (B1680747) have been suggested as potential intermediates in the biosynthesis of salicinoids. More recently, benzyl (B1604629) benzoate (B1203000) and salicyl benzoate have been identified as likely intermediates in the biosynthesis of complex salicinoids like salicortin (B1681395) and tremulacin. A uridine (B1682114) diphosphate (B83284) (UDP)-dependent glycosyltransferase (UGT71L1) has been shown to glycosylate salicyl benzoate, supporting its role in the pathway.

Characterization of Enzymatic Machinery Involved in this compound Formation

The formation of this compound and its derivatives involves specific enzymatic machinery, particularly sulfotransferases, which play a crucial role in the modification of these compounds.

Role of Sulfotransferases (SOTs) in this compound Sulfation

Sulfotransferases (SOTs; EC 2.8.2.-) are a diverse family of enzymes that catalyze the transfer of a sulfuryl group from the universal sulfur donor 3′-phosphoadenosine 5′-phosphosulfate (PAPS) to a hydroxyl group of various acceptor molecules. In Populus trichocarpa (black cottonwood), two sulfated salicinoids, salicin-7-sulfate and this compound-7-sulfate, have been identified. These sulfated forms are produced by SOTs, indicating their direct involvement in the metabolic pathway of this compound. Sulfation can alter the physical and biological properties of plant metabolites.

Functional Analysis of PtSOT1 in Populus trichocarpa

Research into the sulfotransferase (SOT) gene family in P. trichocarpa (PtSOT) led to the identification of a specific gene, PtSOT1. This gene encodes an enzyme capable of converting both salicin (B1681394) and this compound into their respective sulfated forms, salicin-7-sulfate and this compound-7-sulfate, in vitro. The expression pattern of PtSOT1 across different organs of P. trichocarpa correlates with the accumulation of these sulfated salicinoids in the plant. Further evidence for the role of PtSOT1 comes from RNA interference (RNAi)-mediated knockdown experiments in gray poplar (Populus × canescens), which resulted in significantly reduced levels of sulfated salicinoids compared to wild-type plants. Additionally, the absence of a functional SOT1 allele in black poplar (Populus nigra) has been linked to the lack of salicin-7-sulfate and this compound-7-sulfate in this species, despite the presence of their precursors, salicin and this compound. This indicates that PtSOT1 is essential for the formation of these sulfated compounds in planta.

Spatiotemporal Accumulation Patterns of this compound and Its Sulfated Forms in Plant Tissues

This compound and its sulfated forms, particularly this compound-7-sulfate, exhibit distinct accumulation patterns within Populus and Salix species. Both salicin-7-sulfate and this compound-7-sulfate accumulate in high amounts in above-ground tissues, including leaves, petioles, and stems. Lower concentrations of these compounds are found in roots. This accumulation pattern aligns with the expression levels of PtSOT1, which is highly expressed in leaf blades and petioles, with less expression in stems and only trace expression in roots. A survey across various poplar and willow species has revealed a broad distribution of these sulfated salicinoids within the Salicaceae family. For example, Populus trichocarpa, Populus × canescens, Populus alba, Populus simonii, and Salix purpurea have been found to contain these compounds in their leaves.

The following table illustrates the general accumulation patterns of this compound and its sulfated forms in different Populus and Salix tissues:

| Compound | Tissue Type | Relative Accumulation Level |

| This compound-7-sulfate | Leaves | High |

| This compound-7-sulfate | Petioles | High |

| This compound-7-sulfate | Stems | High |

| This compound-7-sulfate | Roots | Low |

| This compound | Petioles | Highest |

| This compound | Leaves and Stems | Less abundant |

| This compound | Roots | Lowest |

Note: Data derived from observations in Populus trichocarpa and other Salicaceae species.

Future Research Directions and Translational Perspectives for Salirepin

Unexplored Biological Activities and Potential Therapeutic Niches

While Salirepin and its derivatives have been noted for their anti-inflammatory activities and enzyme inhibition, such as phosphodiesterase and thymidine (B127349) phosphorylase, a significant portion of its biological spectrum remains unexplored . For instance, this compound has been identified as an analog of idescarpin, which has shown skin-whitening effects, suggesting a potential for dermatological applications . Further investigation into its antioxidant properties, observed in other phenolic glycosides from Populus davidiana, could reveal applications in mitigating oxidative stress-related conditions .

The broad structural variability of compounds in the Salicaceae family, which includes this compound, suggests a rich source of novel substances with potential bioactivities . Research could focus on:

Antimicrobial and Antiviral Activities: Given the general antimicrobial properties of phenolic compounds, this compound's efficacy against various pathogens warrants detailed study .

Metabolic Disorders: Exploring its impact on metabolic pathways, potentially through enzyme modulation beyond those already identified, could uncover roles in conditions like diabetes or obesity .

Neuroprotection: As some plant-derived compounds exhibit neuroprotective effects, investigating this compound's influence on neuronal health and neuroinflammation could open new therapeutic avenues.

Oncology: While not directly linked to this compound, the antineoplastic activity observed in other salicylic (B10762653) acid derivatives like Salirasib suggests a broader class of compounds with potential cancer-fighting properties that could be explored for this compound and its analogs .

Development of Advanced Synthetic Methodologies for Novel this compound Analogs

The synthesis of natural products like this compound, particularly complex glycosides, often presents challenges due to their intricate stereochemistry and multiple functional groups . Current synthetic efforts have focused on producing this compound derivatives and related phenolic glycosides, starting from readily available phenols and glucose .

Future research should prioritize the development of advanced synthetic methodologies to overcome these limitations and facilitate the creation of novel this compound analogs for structure-activity relationship (SAR) studies and drug development:

Stereoselective Synthesis: Employing modern asymmetric synthesis techniques to precisely control the stereochemistry of this compound and its derivatives is crucial for optimizing biological activity and reducing impurities.

Green Chemistry Approaches: Developing environmentally friendly synthetic routes, utilizing biocatalysis or flow chemistry, can make production more sustainable and efficient .

Modular Synthesis: Designing modular synthetic strategies would allow for the rapid assembly of diverse this compound analogs, enabling systematic exploration of chemical space and identification of compounds with improved potency, selectivity, or pharmacokinetic properties .

Chemoenzymatic Synthesis: Integrating enzymatic reactions into synthetic pathways can offer high selectivity and efficiency, particularly for glycosylation steps .

Table 1: Synthetic Methodologies for this compound and Analogs

| Methodology Type | Description | Potential Advantages for this compound Research |

| Conventional Synthesis | Multi-step reactions, often requiring protection/deprotection of hydroxyl groups. | Established routes for known derivatives . |

| Asymmetric Synthesis | Techniques to control the stereochemistry of newly formed chiral centers. | Production of single enantiomers with potentially higher biological activity. |

| Biocatalysis | Use of enzymes to catalyze specific reactions. | High selectivity, milder reaction conditions, reduced waste . |

| Flow Chemistry | Reactions conducted in continuous flow reactors. | Improved reaction control, safety, scalability, and efficiency. |

| Modular Synthesis | Building complex molecules from pre-made, standardized building blocks. | Rapid generation of diverse analog libraries for SAR studies . |

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer a holistic approach to understanding the biological effects of compounds by generating vast amounts of data on molecular entities and their patterns . Integrating these technologies into this compound research can provide unprecedented insights into its mechanism of action and identify novel biomarkers.

Metabolomics: This can reveal changes in metabolic pathways induced by this compound, identifying its downstream effects and potential metabolic targets. For instance, studying how this compound affects the metabolome of Populus trichocarpa has already shown that certain phenolic glycosides, including this compound, are diminished in infected trees, indicating a role in plant defense . Further studies could elucidate its metabolic fate in biological systems.

Proteomics: By analyzing protein expression profiles and modifications, proteomics can identify direct protein targets of this compound and the cellular pathways it modulates. This can help in understanding its anti-inflammatory or enzyme-inhibitory mechanisms at a molecular level .

Transcriptomics: Investigating gene expression changes can provide insights into the regulatory networks influenced by this compound, offering a broader view of its cellular impact.

Integrated Omics: Combining data from multiple omics platforms (e.g., transcriptomics with proteomics and metabolomics) through systems biology approaches can create a comprehensive picture of this compound's biological activity, leading to the discovery of complex interactions and biomarkers .

Challenges and Emerging Opportunities in this compound-Focused Drug Discovery

Developing natural products like this compound into viable drug candidates presents several challenges, alongside emerging opportunities in the evolving landscape of drug discovery .

Challenges:

Low Natural Abundance: Isolating sufficient quantities of this compound from natural sources can be challenging and costly, necessitating efficient synthetic routes .

Complex Structure: The intricate structure of this compound can make chemical synthesis difficult and expensive, hindering the production of analogs for SAR studies .

Poor Bioavailability: Like many natural products, this compound might suffer from poor aqueous solubility, permeability, or rapid metabolism, limiting its systemic exposure and therapeutic efficacy .

Intellectual Property: Patenting natural products can be challenging, which might deter pharmaceutical companies from investing heavily in their development .

Emerging Opportunities:

Computational Drug Design: Advances in computational chemistry, including molecular docking and in silico screening, can accelerate the identification of potential targets and optimize this compound's binding affinity .

Drug Repurposing: Investigating this compound's potential for new therapeutic indications, leveraging existing safety data (if available for related compounds), could reduce development time and costs .

Fragment-Based Drug Discovery (FBDD): While this compound itself is a larger molecule, its core scaffolds or fragments could be explored to develop novel, more potent, and selective compounds .

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML can be leveraged for data analysis, target identification, lead optimization, and predicting drug-like properties, significantly accelerating the drug discovery process for this compound and its derivatives .

Strategies for Enhancing Bioavailability and Pharmacological Efficacy of this compound and Derivatives

Improving the bioavailability and pharmacological efficacy of this compound is critical for its successful translation into therapeutic applications. Poor aqueous solubility is a major hurdle for many new drug candidates, including natural products, and can significantly limit their therapeutic effectiveness .

Strategies for Enhancement:

Formulation Strategies:

Nanosuspensions and Micronization: Reducing particle size can significantly increase the surface area, thereby improving dissolution rates and absorption .

Solid Dispersions: Dispersing this compound in a polymer matrix can convert it to a more soluble amorphous form, enhancing its dissolution and bioavailability .

Lipid-Based Formulations: Techniques like self-emulsifying drug delivery systems (SEDDS) or liposomes can enhance the solubility and absorption of lipophilic compounds .

Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can improve solubility and stability .

Chemical Modification (Prodrugs): Chemically modifying this compound to a water-soluble prodrug can improve its oral bioavailability. This involves attaching a moiety that introduces an ionizable function or reduces intermolecular interactions, which can then be cleaved in vivo to release the active compound .

Structural Modifications: Rational design of this compound analogs with improved physicochemical properties (e.g., increased solubility, better membrane permeability) while retaining or enhancing biological activity. This can involve modifying hydroxyl groups or other functional moieties .

Enzyme Inhibitors: If this compound undergoes rapid enzymatic degradation, co-administration with enzyme inhibitors could prolong its half-life and improve its systemic exposure .

Targeted Delivery Systems: Developing advanced delivery systems, such as nanoparticles or conjugated systems, can enable targeted delivery of this compound to specific tissues or cells, maximizing its concentration at the site of action and minimizing systemic exposure and potential off-target effects .

Table 2: Bioavailability Enhancement Strategies

| Strategy | Description | Application to this compound |

| Nanosuspensions | Reducing particle size to nanoscale for increased surface area. | Improved dissolution rate and absorption. |

| Solid Dispersions | Dispersing drug in a polymer matrix to enhance solubility. | Conversion to amorphous form for better solubility. |

| Lipid-Based Formulations | Encapsulating in lipid systems (e.g., SEDDS, liposomes). | Enhanced solubility and absorption for lipophilic nature. |

| Prodrugs | Chemical modification to improve solubility and then release active form. | Overcoming solubility and permeability issues. |

| Targeted Delivery | Using carriers (e.g., nanoparticles) for specific tissue delivery. | Maximizing local concentration and reducing systemic exposure. |

Q & A

Q. What experimental models are most suitable for studying Salirepin’s mechanism of action in vitro?

this compound’s mechanism can be investigated using cell-based assays (e.g., receptor-binding studies, enzyme inhibition assays) paired with fluorescence microscopy or flow cytometry to track cellular responses. For example, dose-response experiments should use validated cell lines (e.g., HEK293 or primary cultures) with controls for cytotoxicity (e.g., MTT assays) . Include a table comparing efficacy across models:

| Model System | Assay Type | Key Metrics | Limitations |

|---|---|---|---|

| HEK293 cells | cAMP assay | EC₅₀, Emax | Limited physiological relevance |

| Primary neurons | Calcium imaging | Kinetics, amplitude | High variability |

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

Reproducibility requires strict adherence to peer-reviewed protocols, including:

- Detailed characterization (e.g., NMR, HPLC for purity ≥98%) .

- Batch-to-batch consistency checks (e.g., melting point, spectral analysis).

- Transparent reporting of solvent systems, catalysts, and reaction conditions (temperature, pressure) in supplementary materials .

Advanced Research Questions

Q. What statistical methods are recommended to resolve contradictions in this compound’s dose-dependent effects across studies?

Contradictory data may arise from variability in experimental design (e.g., species, administration routes). Use meta-analysis frameworks to harmonize datasets:

Q. How should researchers design longitudinal studies to assess this compound’s chronic toxicity?

Longitudinal designs must address attrition bias and confounding factors:

- Population (P): Rodent models (e.g., Sprague-Dawley rats) with age/weight stratification .

- Intervention (I): Daily oral dosing (mg/kg) over 6–12 months.

- Control (C): Placebo and positive controls (e.g., known hepatotoxins) .

- Outcome (O): Histopathology, serum biomarkers (ALT, AST), and behavioral endpoints. Include interim analyses to adjust for unexpected toxicity .

Q. What methodologies optimize this compound’s stability in aqueous solutions for pharmacokinetic studies?

Stability challenges (e.g., hydrolysis) require:

- pH optimization (e.g., citrate buffer at pH 5.0–6.0) .

- Lyophilization with cryoprotectants (trehalose, mannitol) for long-term storage.

- Real-time stability testing under ICH guidelines (25°C/60% RH) with HPLC monitoring .

Data Analysis & Interpretation

Q. How can machine learning improve this compound’s structure-activity relationship (SAR) predictions?

SAR modeling benefits from:

Q. What criteria should guide the selection of biomarkers for this compound’s efficacy in neurodegenerative models?

Biomarkers must be:

- Specific: Linked to target pathways (e.g., tau phosphorylation for Alzheimer’s models).

- Quantifiable: ELISA or Western blot with ≤15% inter-assay variability .

- Clinically translatable: Correlated with cognitive endpoints (e.g., Morris water maze) .

Ethical & Methodological Rigor

Q. How can researchers mitigate bias in this compound’s preclinical efficacy studies?

Q. What frameworks validate this compound’s target engagement in complex biological systems?

Use orthogonal approaches:

- Biophysical: Surface plasmon resonance (SPR) for binding kinetics .

- Cellular: CRISPR knockouts to confirm target dependency.

- In vivo: PET imaging with radiolabeled this compound analogs .

Conflict Resolution & Peer Review

Q. How should contradictory findings about this compound’s off-target effects be addressed in publications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.